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Compound of Interest

Compound Name: OXA-06 hydrochloride

Cat. No.: B2370549 Get Quote

In-Depth Technical Guide: OXA-06 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated

coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive

overview of its chemical properties, biological activity, and relevant experimental protocols.

Identifier Value

CAS Number 1825455-91-1

IUPAC Name

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-

yl)phenyl]methyl]benzenemethanamine

dihydrochloride

Physicochemical and Biological Properties
OXA-06 hydrochloride is a white to off-white solid powder. The following table summarizes its

key physicochemical and biological properties.
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Property Value Reference

Molecular Formula C₂₁H₁₈FN₃·2HCl [1][2]

Molecular Weight 404.31 g/mol [1][2]

Purity ≥98% (HPLC) [2]

Solubility Soluble in DMSO [2]

Biological Activity
Potent, ATP-competitive ROCK

inhibitor
[3]

In Vitro IC₅₀ (ROCK) 10 nM [3]

Mechanism of Action: ROCK Signaling Pathway
Inhibition
OXA-06 exerts its biological effects by inhibiting the ROCK signaling pathway, a critical

regulator of cell shape, motility, and contraction. ROCK kinases (ROCK1 and ROCK2) are

downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates

several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases

(LIMK).

The inhibition of ROCK by OXA-06 leads to a reduction in the phosphorylation of MYPT1 and

Cofilin, a downstream target of LIMK.[3] This ultimately results in decreased actomyosin

contractility and cytoskeletal reorganization, which are crucial for processes like cell invasion

and anchorage-independent growth of cancer cells.[3]
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Figure 1. OXA-06 HCl inhibits the ROCK signaling pathway.

Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of OXA-06
hydrochloride in non-small cell lung carcinoma (NSCLC) cell lines.

Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of

cellular transformation.

Materials:

NSCLC cell lines (e.g., A549, H1299)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Agarose, sterile

6-well plates

OXA-06 hydrochloride stock solution (in DMSO)

Vehicle control (DMSO)

Procedure:

Base Agar Layer: Prepare a 0.6% (w/v) agarose solution in complete growth medium.

Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

Cell Suspension: Trypsinize and count NSCLC cells. Resuspend the cells in complete

growth medium.

Top Agar Layer: Prepare a 0.3% (w/v) agarose solution in complete growth medium. Cool to

40°C.

Plating: Mix the cell suspension with the 0.3% agarose solution to a final cell density of 5,000

cells per well. Add the desired concentrations of OXA-06 hydrochloride or vehicle control.
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Immediately layer 1.5 mL of this cell-agarose mixture onto the solidified base layer.

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.

Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in

methanol. Count the number of colonies using a microscope.
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Figure 2. Workflow for the Anchorage-Independent Growth Assay.

Matrigel Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

NSCLC cell lines

Serum-free growth medium

Complete growth medium (chemoattractant)

Matrigel basement membrane matrix

24-well plates with cell culture inserts (8.0 µm pore size)

OXA-06 hydrochloride stock solution (in DMSO)

Vehicle control (DMSO)

Cotton swabs

Crystal violet staining solution

Procedure:

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of

the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 2 hours to

allow for gelling.

Cell Preparation: Culture NSCLC cells to ~80% confluency and serum-starve overnight.

Trypsinize, wash, and resuspend the cells in serum-free medium.

Cell Seeding: Add 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired

concentrations of OXA-06 hydrochloride or vehicle to the upper chamber of the Matrigel-

coated inserts.
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Chemoattraction: Add 500 µL of complete growth medium (containing 10% FBS) as a

chemoattractant to the lower chamber.

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

Analysis:

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

Fix the invading cells on the lower surface of the membrane with methanol.

Stain the fixed cells with 0.5% crystal violet.

Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis of pMYPT1 and pCofilin
This method is used to quantify the levels of phosphorylated MYPT1 and Cofilin, direct and

indirect downstream targets of ROCK, respectively.

Materials:

NSCLC cell lysates (treated with OXA-06 hydrochloride or vehicle)

SDS-PAGE gels

PVDF membranes

Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and

a loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Lysis: Treat NSCLC cells with various concentrations of OXA-06 hydrochloride for a

specified time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and
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phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated

proteins to the total protein levels.

Quantitative Data Summary
OXA-06 has demonstrated significant inhibitory effects on the growth and invasion of non-small

cell lung carcinoma cell lines.

Assay Cell Line(s) Endpoint Result Reference

In Vitro Kinase

Assay

Recombinant

ROCK1/2
IC₅₀ 10 nM [3]

Matrigel Invasion

A549, H1299,

H23, H358,

H1703

% Inhibition ~70% at 2 µM [3]

Anchorage-

Independent

Growth

A549, H1299 Inhibition Dose-dependent [3]
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Synthesis of OXA-06 Hydrochloride
A detailed, step-by-step synthesis protocol for OXA-06 hydrochloride is not publicly available

in peer-reviewed literature. The synthesis would likely involve a multi-step process, including

the formation of the 1H-pyrrolo[2,3-b]pyridine core, followed by coupling reactions to attach the

phenylmethyl and 2-fluorobenzylmethanamine moieties, and finally, conversion to the

dihydrochloride salt. The synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine structures

often involves Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Conclusion
OXA-06 hydrochloride is a potent and selective ROCK inhibitor with demonstrated anti-tumor

activity in non-small cell lung cancer models. Its mechanism of action involves the direct

inhibition of ROCK kinases, leading to the suppression of downstream signaling pathways that

regulate cell motility and invasion. The experimental protocols provided in this guide offer a

framework for further investigation into the therapeutic potential of OXA-06 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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